H-Gly-Pro-Hyp-OH
Overview
Description
H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of the amino acids glycine, proline, and hydroxyproline. This compound is a significant component of collagen, which is the main structural protein in various connective tissues in animals. It has been studied for its potential benefits in skin health, particularly in protecting against UVB-induced skin aging .
Biochemical Analysis
Biochemical Properties
Tripeptide 29 is involved in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing collagen production . This interaction is crucial for maintaining skin health and combating aging .
Cellular Effects
Tripeptide 29 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates dermal fibroblasts, enhancing collagen synthesis activity .
Molecular Mechanism
The mechanism of action of Tripeptide 29 is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It tricks the skin into thinking that new collagen is needed, thereby promoting collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tripeptide 29 change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Metabolic Pathways
Tripeptide 29 is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves the sequential addition of glycine, proline, and hydroxyproline, using appropriate protecting groups and reaction conditions to ensure the correct sequence and structure. The final product is obtained by removing the protecting groups .
Industrial Production Methods
In industrial settings, this compound is often produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. The peptide is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially altering the peptide’s properties.
Reduction: This reaction can reduce any oxidized forms of the peptide back to their original state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction typically requires specific reagents and conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution can result in peptides with altered amino acid sequences .
Scientific Research Applications
H-Gly-Pro-Hyp-OH has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and structure.
Biology: It is studied for its role in collagen formation and its potential benefits in skin health.
Medicine: It is investigated for its potential therapeutic effects in conditions such as skin aging and joint health.
Industry: It is used in the production of cosmetics and dietary supplements aimed at improving skin health.
Mechanism of Action
H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen formation. When ingested or applied topically, it can be absorbed into the bloodstream and transported to the skin, where it contributes to collagen synthesis. This process helps improve skin elasticity, moisture, and overall appearance. The peptide also inhibits dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the degradation of incretin hormones, which play a role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Hyp: Similar to H-Gly-Pro-Hyp-OH but lacks the hydroxyl group on the proline residue.
Pro-Hyp-Gly: Another tripeptide found in collagen, with a different amino acid sequence.
Hyp-Gly-Pro: A tripeptide with hydroxyproline at the N-terminus.
Uniqueness
This compound is unique due to the presence of hydroxyproline, which is essential for the stability and function of collagen. This hydroxyl group allows for additional hydrogen bonding, contributing to the triple-helix structure of collagen and enhancing its mechanical properties .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOBSAZWJLOGY-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-62-2 | |
Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801311276 | |
Record name | Glycylprolylhydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycylprolylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2239-67-0 | |
Record name | Glycylprolylhydroxyproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripeptide-29 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylprolylhydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPEPTIDE-29 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycylprolylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the effects of palmitoyl tripeptide on skin?
A1: Research suggests that palmitoyl tripeptide, a synthetic derivative of the natural collagen tripeptide H-Gly-Pro-Hyp-OH (Tripeptide-29), shows promise as an anti-aging compound. In vitro studies demonstrate its ability to stimulate both collagen production and fibroblast proliferation. [] Furthermore, human studies utilizing non-invasive instruments revealed that topical application of cosmetics containing palmitoyl tripeptide led to significant improvements in skin wrinkles and elasticity after eight weeks of use. [] These findings highlight the potential of palmitoyl tripeptide as an active ingredient in anti-aging skincare formulations.
Q2: How does the structure of this compound relate to its function in collagen?
A2: While the provided research focuses on palmitoyl tripeptide, the core structure of this compound is fundamental to its role in collagen. This tripeptide sequence, particularly the presence of hydroxyproline (Hyp), allows collagen molecules to form their characteristic triple helix structure. [] This unique conformation provides collagen with its tensile strength and stability, essential for its structural role in various tissues.
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